molecular formula C15H23N3O2S B8629701 tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate CAS No. 1231930-12-3

tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate

Cat. No. B8629701
M. Wt: 309.4 g/mol
InChI Key: JNQULZMTZAHOOS-UHFFFAOYSA-N
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Patent
US07855211B2

Procedure details

Add dry toluene (6.06 mL) to a mixture of 2,9-dimethyl-1,10-phenanthroline (76.52 mg), copper(I) iodide (69.27 mg), sodium tert-butoxide (475.59 mg), 4-mercapto-piperidine-1-carboxylic acid tert-butyl ester (583.5 mg), magnesium (49.10 mg) and 2-amino-5-iodopyridine (550 mg). Bubble nitrogen into the mixture with ultrasound and stir the suspension at 110° C. in a sealed tube for 24 h. Cool and filter through celite. Wash with toluene and remove the solvent under vacuum. Add hexane/EA (1/1) and filter through a celite/silica gel pad, washing twice with hexane/EA (1/1) and then EA. Remove the solvent under vacuum. Purify by silica gel column chromatography eluting with hexane/EA (50-75%) to afford 630 mg of the title compound. MS (ES+): m/z=310 (M+H)+
Quantity
76.52 mg
Type
reactant
Reaction Step One
Quantity
475.59 mg
Type
reactant
Reaction Step One
Quantity
583.5 mg
Type
reactant
Reaction Step One
Quantity
49.1 mg
Type
reactant
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step One
Name
copper(I) iodide
Quantity
69.27 mg
Type
catalyst
Reaction Step One
Quantity
6.06 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC1C=CC2C(=C3C(=CC=2)C=CC(C)=N3)N=1.CC(C)([O-])C.[Na+].[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][CH:33]([SH:36])[CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:25])[CH3:24].[Mg].[NH2:38][C:39]1[CH:44]=[CH:43][C:42](I)=[CH:41][N:40]=1>[Cu]I.C1(C)C=CC=CC=1>[C:23]([O:27][C:28]([N:30]1[CH2:35][CH2:34][CH:33]([S:36][C:42]2[CH:41]=[N:40][C:39]([NH2:38])=[CH:44][CH:43]=2)[CH2:32][CH2:31]1)=[O:29])([CH3:26])([CH3:24])[CH3:25] |f:1.2|

Inputs

Step One
Name
Quantity
76.52 mg
Type
reactant
Smiles
CC1=NC2=C3N=C(C=CC3=CC=C2C=C1)C
Name
Quantity
475.59 mg
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
583.5 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)S
Name
Quantity
49.1 mg
Type
reactant
Smiles
[Mg]
Name
Quantity
550 mg
Type
reactant
Smiles
NC1=NC=C(C=C1)I
Name
copper(I) iodide
Quantity
69.27 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
6.06 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
Bubble nitrogen into the mixture with ultrasound and stir the suspension at 110° C. in a sealed tube for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
FILTRATION
Type
FILTRATION
Details
filter through celite
WASH
Type
WASH
Details
Wash with toluene
CUSTOM
Type
CUSTOM
Details
remove the solvent under vacuum
FILTRATION
Type
FILTRATION
Details
Add hexane/EA (1/1) and filter through a celite/silica gel pad
WASH
Type
WASH
Details
washing twice with hexane/EA (1/1)
CUSTOM
Type
CUSTOM
Details
Remove the solvent under vacuum
CUSTOM
Type
CUSTOM
Details
Purify by silica gel column chromatography
WASH
Type
WASH
Details
eluting with hexane/EA (50-75%)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)SC=1C=NC(=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 630 mg
YIELD: CALCULATEDPERCENTYIELD 81.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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